インジカン

説明

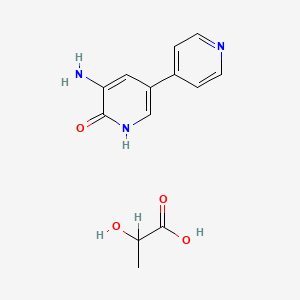

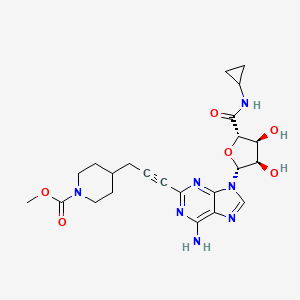

インジカンは、インドゴフェラ属の植物に自然に存在する無色の有機化合物ですインジカンは、歴史的に繊維の染色に重要な役割を果たしてきたインディゴ染料の前駆体です .

科学的研究の応用

Indican has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of indigo dye.

Biology: Studied for its role in the metabolism of tryptophan and its excretion in urine.

Industry: Utilized in the production of natural dyes for textiles.

作用機序

インジカンは、インドキシルへの変換とそれに続くインディゴへの酸化によってその効果を発揮します。 インジカンの酵素的加水分解によりインドキシルが放出され、それが酸化されてインディゴ染料を生成します。 このプロセスには、インドキシルエステラーゼなどの酵素の作用と、トリプトファン代謝に関連する分子経路の関与が含まれます .

類似化合物:

イサタンB: インジゴ染料のもう1つの前駆体であり、インディゴ合成における役割がインジカンに似ています.

インドキシル硫酸: インドキシルの代謝産物であり、その代謝経路がインジカンに似ています.

独自性: インジカンは、インドゴフェラ属の植物に自然に存在することと、インディゴ染料の前駆体としての歴史的な意義において独特です。 トリプトファンの代謝における役割と、医学における診断の可能性も、他の類似化合物との違いを生み出しています .

生化学分析

Biochemical Properties

Indican plays a significant role in biochemical reactions. The hydrolysis of indican yields β-D-glucose and indoxyl . The reaction of indoxyl (indican) with a mild oxidizing agent, such as atmospheric oxygen, yields blue indigo dye .

Cellular Effects

Indican is a byproduct of tryptophan putrefaction by microbes in the gut . Accumulated levels of indican in the urine suggest higher levels of tryptophan putrefaction from gastrointestinal dysbiosis or malabsorption .

Molecular Mechanism

Indican is an indole produced when bacteria in the intestine act on the amino acid, tryptophan . Most indoles are excreted in the feces. The remainder is absorbed, metabolized by the liver, and excreted as indican in the urine .

Temporal Effects in Laboratory Settings

It is known that indican is involved in the production of indigo dye through a series of reactions involving hydrolysis and oxidation .

Metabolic Pathways

Indican is involved in the metabolic pathway of tryptophan. Tryptophan is first converted to indole, then to indican by bacteria in the gut . Following absorption from the gut, indole is converted to 3-hydroxy indole (indoxyl or indican) in the liver, where it is again then conjugated with sulfuric acid or glucuronic acid through normal xenobiotic metabolism pathways .

Transport and Distribution

Indican, being water-soluble, is excreted through the urine . After absorption from the gut, indole is converted to 3-hydroxy indole (indoxyl or indican) in the liver, where it is then transported to the kidneys for excretion .

Subcellular Localization

It is known that indican is produced in the gut by bacteria acting on tryptophan and is then absorbed and metabolized in the liver .

準備方法

合成経路と反応条件: インジカンは、インドキシルグルコシドの酵素的加水分解によって合成することができます。 このプロセスには、トリプトファンが腸内細菌によってインドールに変換され、その後、インドールが肝臓で3-ヒドロキシインドール(インドキシルまたはインジカン)に変換され、硫酸またはグルクロン酸と結合されることが含まれます .

工業的生産方法: インジカンの工業的生産には、インドゴフェラ属の植物からの抽出が含まれます。 これらの植物の葉は、インジカンからインドキシルを放出するために発酵されます。 このインドキシルは、空気によって酸化されてインディゴ染料を生成します .

反応の種類:

一般的な試薬と条件:

加水分解: 水と酵素がインジカンを加水分解するために使用されます。

主要な生成物:

加水分解: β-D-グルコースとインドキシル。

酸化: インディゴ染料.

4. 科学研究への応用

インジカンは、科学研究においていくつかの応用があります。

化学: インディゴ染料の合成のための前駆体として使用されます。

生物学: トリプトファンの代謝における役割とその尿中排泄について研究されています。

医学: インジカン試験による胃腸障害の診断における潜在的な役割について調査されています.

産業: 繊維用の天然染料の製造に使用されます.

類似化合物との比較

Isatan B: Another precursor to indigo dye, similar to indican in its role in indigo synthesis.

Indoxyl sulfate: A metabolite of indoxyl, similar to indican in its metabolic pathway.

Uniqueness: Indican is unique in its natural occurrence in Indigofera plants and its historical significance as a precursor to indigo dye. Its role in the metabolism of tryptophan and its diagnostic potential in medicine also distinguish it from other similar compounds .

特性

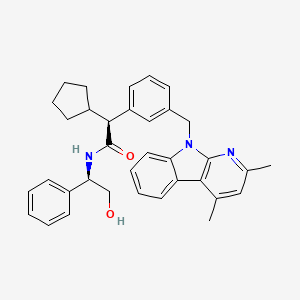

IUPAC Name |

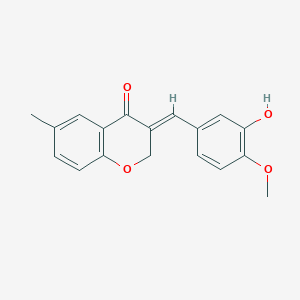

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(1H-indol-3-yloxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO6/c16-6-10-11(17)12(18)13(19)14(21-10)20-9-5-15-8-4-2-1-3-7(8)9/h1-5,10-19H,6H2/t10-,11-,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVARCVCWNFACQC-RKQHYHRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10903997 | |

| Record name | Indoxyl beta-D-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10903997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487-60-5 | |

| Record name | Indoxyl-β-D-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indican (plant indican) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indoxyl beta-D-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10903997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-D-Glucopyranoside, 1H-indol-3-yl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDICAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N187WK1Y1J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Indican | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061755 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

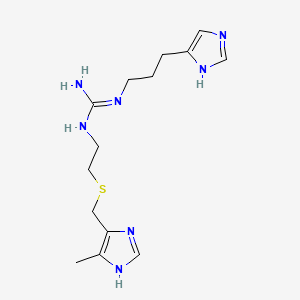

![manganese(2+);(4R,9R,14R,19R)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloride](/img/structure/B1671796.png)

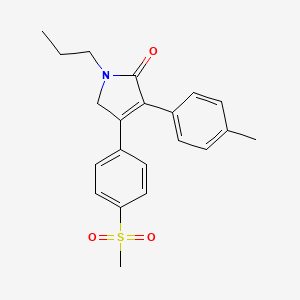

![2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone](/img/structure/B1671809.png)